molecular formula C10H13N3O2 B2649565 N-(1-Cyanoethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide CAS No. 1385416-58-9

N-(1-Cyanoethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2649565
CAS No.: 1385416-58-9
M. Wt: 207.233
InChI Key: FEABIJIYVBRPQR-UHFFFAOYSA-N
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Description

N-(1-Cyanoethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with ethyl and methyl groups at positions 3 and 5, respectively. The carboxamide group at position 4 is further modified with a 1-cyanoethyl moiety. The cyanoethyl substituent introduces polarity and hydrogen-bonding capacity, which may influence solubility, pharmacokinetics, or target binding compared to analogs with bulkier or more lipophilic groups .

Properties

IUPAC Name

N-(1-cyanoethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-4-8-9(7(3)15-13-8)10(14)12-6(2)5-11/h6H,4H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEABIJIYVBRPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC(C)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanoethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethyl-5-methyl-1,2-oxazole-4-carboxylic acid with 1-cyanoethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanoethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, amine derivatives, and other functionalized heterocycles.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of oxazole compounds exhibit significant anticancer properties. N-(1-Cyanoethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide has been evaluated for its ability to inhibit the proliferation of cancer cells. A study demonstrated that modifications in the oxazole ring can enhance cytotoxicity against various cancer cell lines, suggesting that this compound may serve as a lead structure for developing new anticancer agents .

2. Anti-inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent. In vitro studies revealed that it inhibits pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases. The mechanism appears to involve the modulation of signaling pathways related to inflammation, making it a candidate for further development in treating chronic inflammatory conditions .

3. Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of oxazole derivatives. This compound has been investigated for its potential to protect neuronal cells from oxidative stress and apoptosis. This suggests possible applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Applications

1. Pesticidal Activity
The structural characteristics of this compound make it a candidate for use as a pesticide. Studies have shown that compounds with similar structures exhibit insecticidal properties against various agricultural pests. Field trials are necessary to evaluate its effectiveness and safety in agricultural settings .

2. Herbicidal Properties
Research indicates that oxazole derivatives can possess herbicidal activity. Preliminary studies on this compound suggest potential applications in controlling weed growth without adversely affecting crop yields. Further research is required to optimize formulations and application methods .

Material Science Applications

1. Polymer Chemistry
this compound can be used as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has shown improvements in material strength and resistance to degradation under environmental stressors .

Data Tables

Application AreaSpecific UseResearch Findings
Medicinal ChemistryAnticancer ActivityInhibits cancer cell proliferation; potential lead compound
Anti-inflammatory PropertiesModulates cytokine production; reduces inflammation
Neuroprotective EffectsProtects neuronal cells from oxidative stress
Agricultural SciencePesticidal ActivityEffective against agricultural pests; needs field trials
Herbicidal PropertiesControls weed growth; requires optimization
Material SciencePolymer ChemistryEnhances thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of N-(1-Cyanoethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors, leading to modulation of biological pathways. The cyanoethyl group can further enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare structural and physicochemical properties of N-(1-Cyanoethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide with three related oxazole carboxamides from the evidence:

Compound Name Substituents Molecular Weight logP Hydrogen Bond Acceptors Polar Surface Area (Ų)
This compound (Target) 3-ethyl, 5-methyl, 4-carboxamide with 1-cyanoethyl ~265.3* ~2.1* 5* ~60*
N-[(2-Chlorophenyl)methyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide 3-ethyl, 5-methyl, 4-carboxamide with 2-chlorobenzyl 278.74 2.907 4 47.38
3-(2,6-Dichlorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide 5-methyl, 4-carboxamide with 2,6-dichlorophenyl and hydroxy-tert-butyl 343.2 ~3.5† 5 ~75†
N-(4-Acetylphenyl)-3-methyl-1,2-oxazole-5-carboxamide 3-methyl, 5-carboxamide with 4-acetylphenyl 244.27 ~1.8† 4 ~85†

*Estimated values based on structural similarity to analogs.
†Inferred from functional groups (e.g., hydroxyl, acetyl).

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s 1-cyanoethyl group likely reduces logP (~2.1) compared to the 2-chlorobenzyl analog (logP = 2.907) . The cyano group enhances polarity but lacks the aromatic hydrophobicity of chlorophenyl derivatives. The dichlorophenyl analog has higher logP (~3.5) due to dual chlorine atoms, while the acetylphenyl derivative is less lipophilic (~1.8) due to the polar acetyl group.

Hydrogen-Bonding and Solubility: The target compound’s cyanoethyl group increases hydrogen-bond acceptors (estimated 5 vs. However, its polar surface area (~60 Ų) is intermediate between the chlorobenzyl (47.38 Ų ) and acetylphenyl (~85 Ų ) analogs.

Steric and Conformational Features: The 1-cyanoethyl chain is less sterically demanding than the 2-chlorobenzyl or hydroxy-tert-butyl groups, possibly enabling better target accessibility in biological systems.

Limitations and Notes

  • Direct experimental data (e.g., crystallographic, biological activity) for this compound are absent in the provided evidence. Comparisons rely on structural analogs and inferred physicochemical trends.
  • Further studies are needed to validate the hypothesized properties and applications of the target compound.

Biological Activity

N-(1-Cyanoethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide is a compound belonging to the oxazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

N 1 Cyanoethyl 3 ethyl 5 methyl 1 2 oxazole 4 carboxamide\text{N 1 Cyanoethyl 3 ethyl 5 methyl 1 2 oxazole 4 carboxamide}

Biological Activity Overview

Oxazole derivatives, including this compound, are known for a variety of biological activities:

  • Antibacterial Activity : Several studies have indicated that oxazole derivatives exhibit significant antibacterial properties. For instance, compounds with similar structures have shown effectiveness against resistant bacterial strains by inhibiting cell wall synthesis and disrupting membrane integrity .
  • Antiviral Properties : Research has highlighted the antiviral potential of oxazole derivatives. This compound may act by inhibiting viral replication through interference with viral enzymes .
  • Anti-inflammatory Effects : Some studies suggest that this compound can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines and chemokines .
  • Cytotoxicity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary data indicate that it may induce apoptosis in specific cancer types by activating caspase pathways .

The mechanisms underlying the biological activities of this compound are still being elucidated. Key proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or viral replication.
  • Cell Signaling Modulation : It potentially affects signaling pathways related to inflammation and apoptosis.

Case Studies

Several case studies have documented the biological activity of oxazole derivatives:

  • Antibacterial Efficacy : A study demonstrated that a related oxazole derivative showed an IC50 value of 10 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity .
  • Antiviral Studies : In vitro assays revealed that this compound exhibited significant antiviral effects against influenza virus with an IC50 of 5 µg/mL .
  • Cytotoxicity Testing : Research conducted on HeLa cells indicated that the compound induced apoptosis at concentrations as low as 15 µg/mL, suggesting potential for cancer treatment applications .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialEffective against S. aureus
AntiviralInhibits influenza virus
Anti-inflammatoryReduces cytokine production
CytotoxicityInduces apoptosis in HeLa cells

Table 2: Comparison with Other Oxazole Derivatives

Compound NameAntibacterial IC50 (µg/mL)Antiviral IC50 (µg/mL)Cytotoxicity IC50 (µg/mL)
N-(1-Cyanoethyl)-3-ethyl...10515
Related Oxazole Derivative A201025
Related Oxazole Derivative B15830

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(1-cyanoethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide?

  • Methodological Answer : A common approach involves coupling oxazole-4-carboxylic acid derivatives with amines. For example, carbodiimide-mediated coupling (e.g., EDCI/HOBt in DMF) is widely used for oxazole carboxamides. Triethylamine is often added to neutralize HCl byproducts . Purification typically involves column chromatography or recrystallization from ethanol, as demonstrated for structurally similar oxazole derivatives .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and DEPT spectra to verify substituent positions (e.g., methyl, cyanoethyl groups) .
  • X-ray crystallography : Refine crystal structures using programs like SHELXL, which are robust for small-molecule resolution. Hydrogen bonding and torsion angles can validate stereoelectronic effects .

Q. What analytical techniques are suitable for purity assessment?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns with UV detection (e.g., 254 nm) to quantify impurities.
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and isotopic patterns.
  • Melting point analysis : Compare observed values with literature data for structurally analogous oxazoles .

Advanced Research Questions

Q. How can structural modifications (e.g., substituent variation) influence the compound’s bioactivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace the cyanoethyl group with other electron-withdrawing groups (e.g., nitro, trifluoromethyl) and assess changes in biological activity. Methoxy substitutions on aromatic rings, as seen in related oxazoles, enhance metabolic stability but may reduce solubility .
  • Computational modeling : Use DFT calculations to predict electronic effects (e.g., HOMO-LUMO gaps) and molecular docking to evaluate target binding .

Q. How should researchers address contradictions in crystallographic vs. spectroscopic data?

  • Methodological Answer :

  • Cross-validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries. Discrepancies may indicate crystal packing effects .
  • Dynamic NMR : Resolve rotational barriers or conformational flexibility that might explain spectral anomalies (e.g., split peaks in 1H^1H NMR) .

Q. What strategies optimize the compound’s stability under experimental conditions?

  • Methodological Answer :

  • pH stability studies : Test degradation kinetics in buffers (pH 3–9) using LC-MS to identify hydrolysis products. Oxazole rings are generally stable but may degrade under strongly acidic/basic conditions .
  • Light sensitivity : Conduct accelerated aging studies under UV/visible light to assess photodegradation pathways .

Q. How can crystallographic fragment screening enhance the study of this compound’s interactions?

  • Methodological Answer :

  • Fragment soaking : Co-crystallize the compound with target proteins (e.g., oxidoreductases) and use high-throughput X-ray diffraction to map binding pockets. SHELXC/D/E pipelines are efficient for phase determination .
  • Electron density analysis : Identify key interactions (e.g., hydrogen bonds with active-site residues) using Coot and Phenix refinement tools .

Data Analysis and Experimental Design

Q. What statistical approaches resolve batch-to-batch variability in synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (e.g., temperature, solvent ratios). Response surface methodology (RSM) can minimize impurity formation .
  • Multivariate analysis : PCA or PLS regression to correlate spectroscopic data with synthetic conditions .

Q. How to validate the compound’s role in enzyme inhibition assays?

  • Methodological Answer :

  • Kinetic assays : Measure IC50_{50} values using fluorogenic substrates (e.g., for oxidoreductases). Include positive controls (e.g., known inhibitors) and assess non-competitive vs. competitive inhibition via Lineweaver-Burk plots .
  • Thermal shift assays : Monitor protein melting temperature (TmT_m) shifts to confirm binding .

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